molecular formula C26H42N7O20P3S B150348 2-Hydroxyglutaryl-5-coenzyme A CAS No. 137374-53-9

2-Hydroxyglutaryl-5-coenzyme A

Cat. No. B150348
M. Wt: 897.6 g/mol
InChI Key: LTHKYRZAVRCUOF-RMNRSTNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyglutaryl-5-coenzyme A is a vital intermediate in the metabolic pathway of lysine degradation. This compound is produced in the mitochondria of eukaryotic cells and plays a crucial role in the catabolism of lysine. The compound is formed by the enzymatic activity of 2-amino-6-oxohexanoate synthase, which is responsible for the conversion of 2-aminoadipate semialdehyde to 2-hydroxyglutaryl-5-coenzyme A.

Mechanism Of Action

The mechanism of action of 2-hydroxyglutaryl-5-coenzyme A involves its enzymatic conversion to other metabolites in the lysine degradation pathway. The compound is first converted to 2-oxoglutarate by the activity of 2-hydroxyglutaryl-CoA dehydratase. 2-Oxoglutarate is then further metabolized to produce energy and other metabolites.

Biochemical And Physiological Effects

2-Hydroxyglutaryl-5-coenzyme A is an essential intermediate in the lysine degradation pathway. The compound plays a crucial role in the catabolism of lysine and the production of energy. The biochemical and physiological effects of 2-hydroxyglutaryl-5-coenzyme A are therefore closely linked to the metabolic processes of the cell.

Advantages And Limitations For Lab Experiments

The advantages of using 2-hydroxyglutaryl-5-coenzyme A in lab experiments include its specificity as a substrate for lysine degradation enzymes and its ease of synthesis. However, the compound has limitations in terms of stability and the availability of enzymes required for its conversion to other metabolites.

Future Directions

For the study of 2-hydroxyglutaryl-5-coenzyme A include the investigation of its role in the regulation of lysine metabolism and the identification of enzymes involved in its synthesis and degradation. Additionally, the compound may have potential applications in the development of new drugs and therapies for metabolic disorders.

Synthesis Methods

2-Hydroxyglutaryl-5-coenzyme A is synthesized in the mitochondria of eukaryotic cells. The synthesis process involves the enzymatic activity of 2-amino-6-oxohexanoate synthase, which catalyzes the conversion of 2-aminoadipate semialdehyde to 2-hydroxyglutaryl-5-coenzyme A. The reaction requires the presence of coenzyme A, which acts as a cofactor and is essential for the formation of the final product.

Scientific Research Applications

2-Hydroxyglutaryl-5-coenzyme A has been extensively studied in scientific research, particularly in the field of biochemistry and metabolism. The compound has been used as a substrate to study the enzymatic activity of 2-amino-6-oxohexanoate synthase and other enzymes involved in the lysine degradation pathway. Additionally, 2-hydroxyglutaryl-5-coenzyme A has been used as a marker for lysine catabolism in various metabolic studies.

properties

CAS RN

137374-53-9

Product Name

2-Hydroxyglutaryl-5-coenzyme A

Molecular Formula

C26H42N7O20P3S

Molecular Weight

897.6 g/mol

IUPAC Name

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1

InChI Key

LTHKYRZAVRCUOF-RMNRSTNRSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O

synonyms

2-hydroxyglutaryl-5-CoA
2-hydroxyglutaryl-5-coenzyme A
5-coenzyme A, 2-hydroxyglutaryl

Origin of Product

United States

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